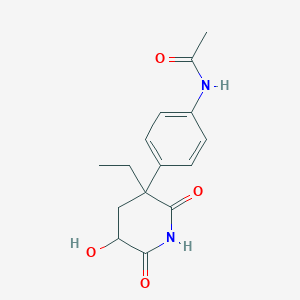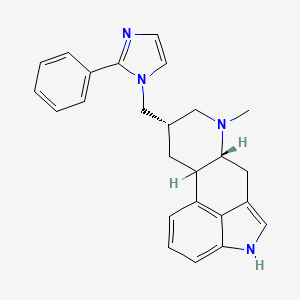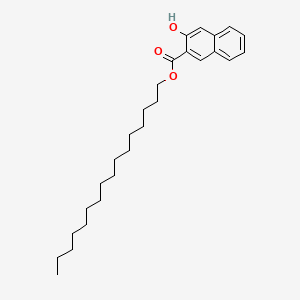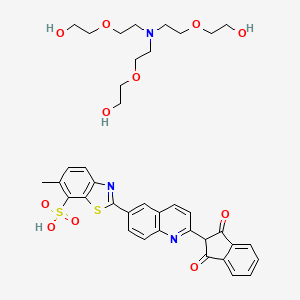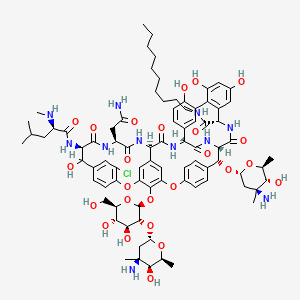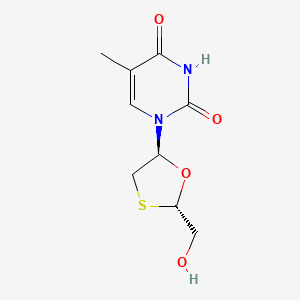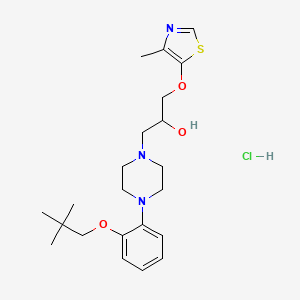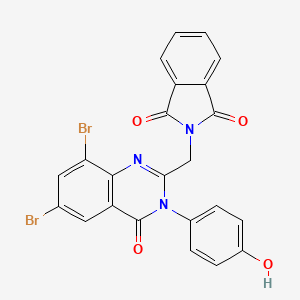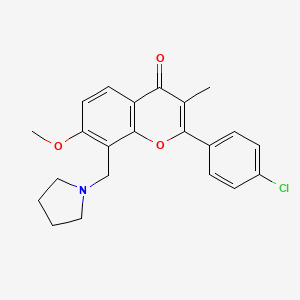![molecular formula C26H10Cl4N2O4 B12763521 10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 61838-36-6](/img/structure/B12763521.png)
10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple chlorine substitutions and a highly intricate heptacyclic framework, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multiple steps, starting from simpler organic precursors. The process often includes chlorination reactions, cyclization steps, and the introduction of diaza groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and stringent quality control measures ensures the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with biomolecules are explored to understand its potential as a biochemical tool or therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a valuable subject for studying molecular recognition and binding.
Medicine
The compound’s potential medicinal applications are investigated, particularly its ability to modulate biological pathways and its cytotoxic effects on cancer cells. Researchers are exploring its use in drug development and targeted therapies.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged for applications in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Pathways involved in these interactions are studied to understand the compound’s potential therapeutic and toxicological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl tetrachloroterephthalate: Known for its use as a preemergent herbicide.
Ethane, 1,1,2,2-tetrachloro-: A simpler chlorinated compound with different applications.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-: Another complex organic compound with distinct structural features.
Uniqueness
10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone stands out due to its highly intricate heptacyclic structure and multiple chlorine substitutions
Properties
CAS No. |
61838-36-6 |
|---|---|
Molecular Formula |
C26H10Cl4N2O4 |
Molecular Weight |
556.2 g/mol |
IUPAC Name |
10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H10Cl4N2O4/c1-31-23(33)9-5-3-7-8-4-6-10-14-12(8)16(20(28)22(30)18(14)26(36)32(2)24(10)34)15-11(7)13(9)17(25(31)35)21(29)19(15)27/h3-6H,1-2H3 |
InChI Key |
OZULJNVTICBDCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C3C4=C(C=C2)C5=C6C7=C(C=C5)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


